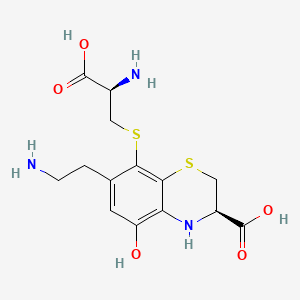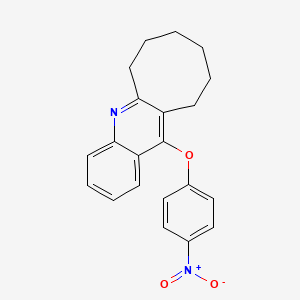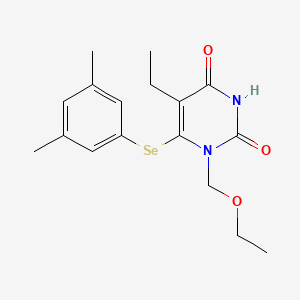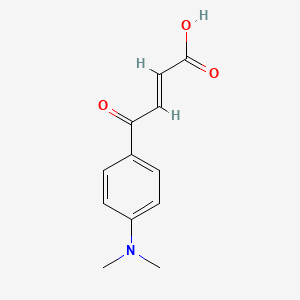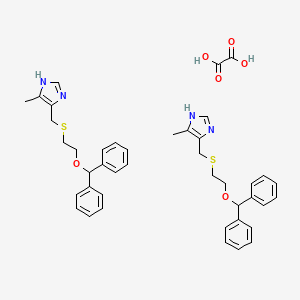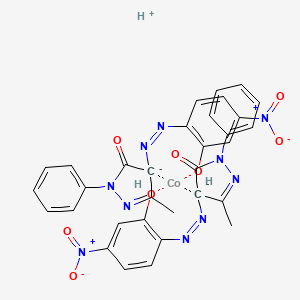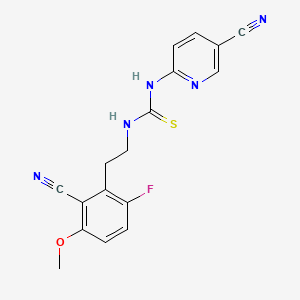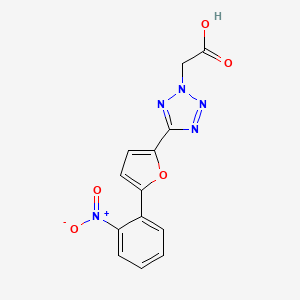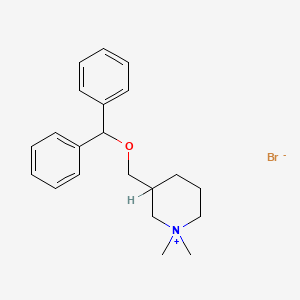
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound features a piperidinium core substituted with a diphenylmethoxymethyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide typically involves the reaction of 1,1-dimethylpiperidinium with diphenylmethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to yield the bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as different quaternary ammonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include the corresponding alcohol and piperidinium derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and antiseptics.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethoxymethyl group provides additional hydrophobic interactions, enhancing its efficacy in certain applications compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
102207-29-4 |
|---|---|
Molekularformel |
C21H28BrNO |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
3-(benzhydryloxymethyl)-1,1-dimethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C21H28NO.BrH/c1-22(2)15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UXBXQFIZGAOVFH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






